REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2]([Cl:4])=[O:3].[Cl:7][C:8](=[CH2:11])[CH2:9][OH:10].Cl>>[Cl:7][C:8](=[CH2:11])[CH2:9][O:10][C:1](=[O:5])[C:2]([Cl:4])=[O:3]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
ClC(CO)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained the temperature at 0°-2° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |